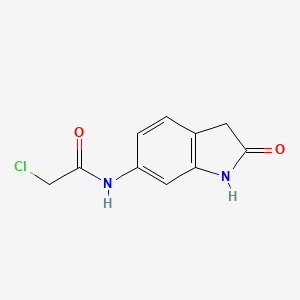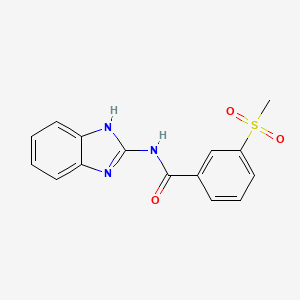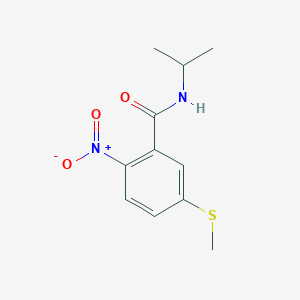
6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide, also known as MOPPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOPPC belongs to the class of pyridazine derivatives and has been found to exhibit potent biological activity against various diseases.
Mécanisme D'action
The mechanism of action of 6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide involves its ability to inhibit the activity of enzymes such as topoisomerase I and II, which are essential for DNA replication and cell division. In addition, 6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide has been found to modulate various signaling pathways involved in cell survival and apoptosis.
Biochemical and physiological effects:
6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide has been found to regulate glucose metabolism by increasing insulin sensitivity and reducing blood glucose levels in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide in lab experiments is its potent biological activity and specificity towards certain enzymes and signaling pathways. However, the limitations of using 6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide in lab experiments include its limited solubility in aqueous solutions and potential toxicity at high concentrations.
Orientations Futures
Future research on 6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide could focus on developing more efficient and selective synthesis methods, investigating its potential therapeutic applications in other diseases, and optimizing its pharmacokinetic and pharmacodynamic properties for clinical use. In addition, further studies could be conducted to elucidate the molecular mechanisms underlying its biological activity and to identify potential biomarkers for patient stratification.
Méthodes De Synthèse
6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-6-methyl-3-nitropyridazine with pyridine-3-carboxaldehyde in the presence of a reducing agent, followed by the reaction with phenyl hydrazine and subsequent cyclization to form the final product.
Applications De Recherche Scientifique
6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. Studies have shown that 6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propriétés
IUPAC Name |
6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-13-10-16(23)17(21-22(13)15-7-3-2-4-8-15)18(24)20-12-14-6-5-9-19-11-14/h2-11H,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMPMWWURQYBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7480755.png)
![2-[2-(cyclooctylamino)-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide](/img/structure/B7480771.png)

![2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7480780.png)


![4-[2-(N-methylanilino)ethylsulfamoyl]benzamide](/img/structure/B7480807.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7480818.png)

![N-(1H-benzimidazol-2-yl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7480827.png)

![N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7480843.png)

![Ethyl 4-[4-[(4-acetamidophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7480857.png)